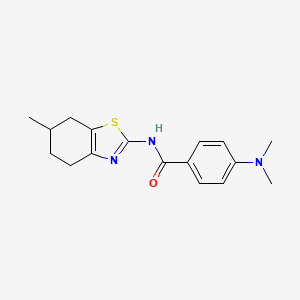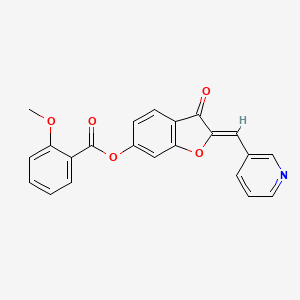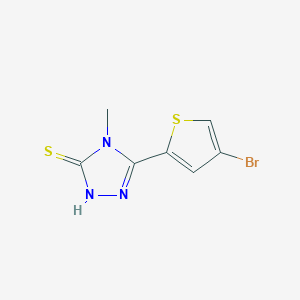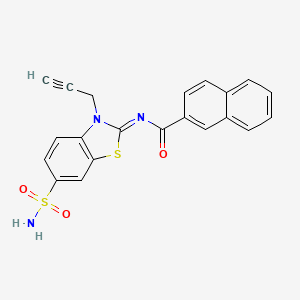![molecular formula C20H15F2N5O2 B2868819 N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-53-9](/img/structure/B2868819.png)
N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N5O2 and its molecular weight is 395.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the compound , has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, have displayed significant antioxidant activity. The study indicates the potential of these complexes in the field of inorganic biochemistry and their antioxidant properties, which could be beneficial for various applications including material science and medicinal chemistry (Chkirate et al., 2019).
Antibacterial Activity
Another study utilized N-(4-Substituted phenyl)acetamides as precursors in the synthesis of new compounds demonstrating promising antibacterial activity. This research highlights the compound's utility in the development of new antimicrobial agents, which could contribute to addressing the growing concern of antibiotic resistance (Le et al., 2018).
Synthesis of Pyridazin-3-one Derivatives
The compound's framework has also facilitated the synthesis of a new class of pyridazin-3-one derivatives. This synthetic approach has enabled the exploration of new molecules with potential applications in drug discovery and development, showcasing the compound's role in facilitating innovative chemical synthesis (Ibrahim & Behbehani, 2014).
Radioligand Imaging
Furthermore, derivatives of the pyrazolo[1,5-a]pyrimidineacetamide series, closely related to the compound, have been developed as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This research demonstrates the compound's potential in contributing to the development of diagnostic tools for neurological and oncological conditions (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Studies on novel thiazole derivatives bearing a sulfonamide moiety, related to the compound, have shown promising antimicrobial and antitumor activities. This research supports the compound's potential use in developing new therapeutic agents, contributing to the fields of oncology and infectious diseases (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-12-15-10-23-27(14-5-3-2-4-6-14)19(15)20(29)26(25-12)11-18(28)24-17-8-7-13(21)9-16(17)22/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYKIZVEISMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868739.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2868744.png)

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)



![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)
![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)
